1,1,1-Trifluoropropan-2-yl indolizine-3-carboxylate
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Overview
Description
1,1,1-Trifluoropropan-2-yl indolizine-3-carboxylate is a synthetic organic compound that belongs to the class of indolizines Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring The trifluoropropan-2-yl group introduces fluorine atoms into the molecule, which can significantly alter its chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoropropan-2-yl indolizine-3-carboxylate typically involves the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized using classical methodologies such as the Scholtz or Chichibabin reactions.
Introduction of the Trifluoropropan-2-yl Group: The trifluoropropan-2-yl group can be introduced through nucleophilic substitution reactions using appropriate trifluoromethylating agents.
Esterification: The final step involves the esterification of the indolizine-3-carboxylic acid with 1,1,1-trifluoropropan-2-ol under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoropropan-2-yl indolizine-3-carboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1,1,1-Trifluoropropan-2-yl indolizine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure and fluorine content make it a potential candidate for drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic and steric properties.
Biological Studies: It can serve as a probe or ligand in biological studies to investigate enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoropropan-2-yl indolizine-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoropropan-2-yl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting or activating their functions . The indolizine core can interact with nucleic acids and proteins, affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoropropan-2-yl indolizine-3-carboxamide: Similar structure but with an amide group instead of an ester.
1,1,1-Trifluoropropan-2-yl indolizine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
1,1,1-Trifluoropropan-2-yl indolizine-3-methanol: Similar structure but with a hydroxymethyl group instead of an ester.
Uniqueness
1,1,1-Trifluoropropan-2-yl indolizine-3-carboxylate is unique due to its ester functional group, which can influence its reactivity and interactions with biological targets. The presence of the trifluoropropan-2-yl group also imparts distinct electronic properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H10F3NO2 |
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Molecular Weight |
257.21 g/mol |
IUPAC Name |
1,1,1-trifluoropropan-2-yl indolizine-3-carboxylate |
InChI |
InChI=1S/C12H10F3NO2/c1-8(12(13,14)15)18-11(17)10-6-5-9-4-2-3-7-16(9)10/h2-8H,1H3 |
InChI Key |
XDKBJSVTQMOPJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)(F)F)OC(=O)C1=CC=C2N1C=CC=C2 |
Origin of Product |
United States |
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